Cas no 314769-62-5 (2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one)

2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one structure
314769-62-5 structure
Product name:2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one
CAS No:314769-62-5
MF:C23H19ClN4O
Molecular Weight:402.876163721085
CID:6299861
PubChem ID:1243072

2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one
    • Oprea1_070641
    • AB00674384-01
    • SR-01000908757-1
    • 2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • AKOS030749039
    • Z56777634
    • AKOS001024973
    • (E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • Oprea1_334771
    • 2-(benzylamino)-3-[(3-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
    • SR-01000908757
    • F1430-0070
    • 314769-62-5
    • インチ: 1S/C23H19ClN4O/c1-16-10-11-21-27-22(26-13-17-6-3-2-4-7-17)20(23(29)28(21)15-16)14-25-19-9-5-8-18(24)12-19/h2-12,14-15,26H,13H2,1H3/b25-14+
    • InChIKey: OXHWKVAIRPBADJ-AFUMVMLFSA-N
    • SMILES: ClC1=CC=CC(=C1)/N=C/C1C(N2C=C(C)C=CC2=NC=1NCC1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 402.1247389g/mol
  • 同位素质量: 402.1247389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 789
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 57.1Ų

2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
BA65616-1mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5
1mg
$245.00 2024-04-20
A2B Chem LLC
BA65616-10mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5
10mg
$291.00 2024-04-20
Life Chemicals
F1430-0070-5μmol
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
5μmol
$63.0 2023-08-14
Life Chemicals
F1430-0070-2μmol
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
2μmol
$57.0 2023-08-14
Life Chemicals
F1430-0070-2mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
2mg
$59.0 2023-08-14
Life Chemicals
F1430-0070-10μmol
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
10μmol
$69.0 2023-08-14
Life Chemicals
F1430-0070-5mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
5mg
$69.0 2023-08-14
Life Chemicals
F1430-0070-3mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
3mg
$63.0 2023-08-14
Life Chemicals
F1430-0070-10mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
10mg
$79.0 2023-08-14
Life Chemicals
F1430-0070-1mg
2-(benzylamino)-3-[(1E)-[(3-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
314769-62-5 90%+
1mg
$54.0 2023-08-14

2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one 関連文献

2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報

Introduction to 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 314769-62-5)

The compound 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one, identified by its CAS number 314769-62-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a complex fused pyridopyrimidinone core, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The structural framework of this compound incorporates several key functional groups, including a benzylamino moiety, an iminomethyl group, and a 3-chlorophenyl substituent, which collectively contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of pyridopyrimidinone derivatives in the development of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates for further investigation. The presence of the 7-methyl group in the structure enhances its stability and bioavailability, while the 1E-(3-chlorophenyl)iminomethyl moiety plays a crucial role in modulating its interactions with biological targets. This combination of structural features makes 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one a promising candidate for exploring new pharmacological pathways.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are essential for understanding their mechanism of action and therapeutic potential. The benzylamino group, in particular, has been shown to influence the pharmacokinetic properties of related compounds, enhancing their solubility and metabolic stability. Additionally, the iminomethyl functionality provides a versatile scaffold for further chemical modifications, allowing researchers to tailor the compound's properties to specific biological targets.

The 3-chlorophenyl substituent is another critical feature of this molecule. Chlorophenyl groups are frequently incorporated into drug candidates due to their ability to enhance binding affinity and selectivity. In this context, the 1E-(3-chlorophenyl)iminomethyl part of the structure likely contributes to the compound's interaction with enzymes or receptors involved in disease pathways. This has prompted researchers to explore its potential as an inhibitor or modulator in various therapeutic contexts.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies suggest that 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer and inflammatory diseases. These predictions are supported by experimental data from related derivatives, which have shown promising results in preclinical studies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyridopyrimidinone core through cyclization reactions, followed by functionalization at various positions using palladium-catalyzed cross-coupling techniques. The introduction of the benzylamino group is particularly challenging due to its sensitivity to over-reaction conditions. However, recent improvements in synthetic methodologies have made it possible to achieve high selectivity and efficiency in these transformations.

Once synthesized, rigorous analytical characterization is essential to confirm the structure and purity of 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for this purpose. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further biological testing.

The biological evaluation of this compound has been a focus of recent research efforts. In vitro assays have demonstrated that it exhibits inhibitory activity against several target enzymes relevant to cancer therapy. For instance, preliminary data suggest that it may inhibit tyrosine kinases involved in cell proliferation and survival pathways. Additionally, its interaction with other cellular targets has been explored using surface plasmon resonance (SPR) studies, which provide insights into binding kinetics and affinity.

Preclinical studies are currently underway to assess the pharmacological properties of 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one in animal models. These studies aim to evaluate its efficacy, safety profile, and pharmacokinetic behavior under controlled conditions. The results from these experiments will be crucial for determining whether this compound progresses into clinical trials for human use.

The development of new therapeutic agents often involves collaboration between synthetic chemists, biologists, and pharmacologists. The case of 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one exemplifies this interdisciplinary approach. By combining expertise from different fields, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.

The future prospects for this compound remain promising as ongoing research continues to uncover new applications and mechanisms of action. Advances in drug delivery systems may also enhance its therapeutic potential by improving bioavailability and targeting specificity. As our understanding of disease pathways evolves, so too will our ability to design molecules like 2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one that address unmet medical needs.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.